molecular formula C15H15F3N4O2 B2545993 N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide CAS No. 1797261-52-9

N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide

Cat. No.: B2545993
CAS No.: 1797261-52-9
M. Wt: 340.306
InChI Key: DKQYIXAMUFHUDC-UHFFFAOYSA-N
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Description

N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide is a useful research compound. Its molecular formula is C15H15F3N4O2 and its molecular weight is 340.306. The purity is usually 95%.
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Scientific Research Applications

Agricultural Chemistry Applications

N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide derivatives have been explored for their potential in agricultural chemistry, particularly as nematocidal agents. Pyrazole carboxamide derivatives, a category to which this compound belongs, represent a significant class of fungicides in agrochemicals. Research has shown that while some derivatives in this class exhibit weak fungicidal activity, others demonstrate good nematocidal activity against Meloidogyne incognita, a type of plant-parasitic nematode, indicating potential use in protecting crops from nematode damage (Zhao et al., 2017).

Material Science Applications

In material science, derivatives of this compound have been investigated for their luminescence properties. For instance, complexes with terbium(III) and europium(III) synthesized using novel pyrazole-derived ligands, including derivatives similar to this compound, have shown significant luminescence. These findings suggest their potential application in the development of new luminescent materials, which could have various industrial and technological applications, including in display technologies and as optical markers (Hu et al., 2010).

Coordination Chemistry Applications

In coordination chemistry, derivatives of this compound have been used to synthesize novel coordination complexes with potential applications in catalysis and material science. For example, copper(II)-mediated chelation-assisted regioselective N-naphthylation of azoles, including pyrazoles, has been developed via C-H functionalization and C-N bond formation, showcasing the utility of these derivatives in synthesizing complex molecular architectures (Pradhan et al., 2017). Such complexes could be explored further for their catalytic properties or as building blocks in the design of molecular materials with novel functionalities.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Pyrazole compounds are known to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and antitumor activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future research directions would likely involve further exploration of the biological activities of this compound and potential applications in drug development .

Properties

IUPAC Name

N-[2-[3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl]ethyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O2/c16-15(17,18)13-10-9-24-8-4-12(10)22(21-13)7-6-20-14(23)11-3-1-2-5-19-11/h1-3,5H,4,6-9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQYIXAMUFHUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N(N=C2C(F)(F)F)CCNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.